molecular formula C21H21NO5 B6607957 rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid CAS No. 2672502-24-6

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid

カタログ番号: B6607957
CAS番号: 2672502-24-6
分子量: 367.4 g/mol
InChIキー: SSJRHGSLKJGQFV-PKOBYXMFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac-(3R,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid is a chiral piperidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the nitrogen, a hydroxyl group at the 3-position, and a carboxylic acid moiety at the 4-position of the piperidine ring. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonal deprotection under mild basic conditions . The compound’s stereochemistry (3R,4R) and hydroxyl-carboxylic acid substitution pattern make it a versatile intermediate for synthesizing peptidomimetics and bioactive molecules.

特性

IUPAC Name

(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-19-11-22(10-9-17(19)20(24)25)21(26)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-19,23H,9-12H2,(H,24,25)/t17-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJRHGSLKJGQFV-PKOBYXMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@H]1C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article examines the compound's synthesis, biological characterization, and relevant research findings.

  • IUPAC Name : rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid
  • Molecular Formula : C21H21NO4
  • Molecular Weight : 353.40 g/mol
  • LogP : 4.1
  • Polar Surface Area : 67 Ų
  • Hydrogen Bond Acceptors/Donors : 3/1

Synthesis

The synthesis of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid typically involves multi-step organic reactions that incorporate protective groups and stereochemical considerations to achieve the desired configuration. The compound is synthesized from commercially available starting materials through established synthetic routes.

Pharmacological Profile

Research has indicated that this compound exhibits significant activity at various monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). The biological evaluation has shown that it possesses a high affinity for these transporters, which is critical for its potential use in treating disorders related to dopamine dysregulation such as addiction and depression.

In Vitro Studies

In vitro assays have demonstrated that rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid effectively inhibits the uptake of dopamine and norepinephrine. The inhibition constants (K_i) for DAT and NET have been reported as follows:

TransporterK_i (nM)
DAT4.69
NET78.4
SERT155

These results suggest that the compound may have a therapeutic window for conditions such as ADHD or depression where modulation of these neurotransmitter systems is beneficial .

In Vivo Studies

In vivo studies involving locomotor activity in rodent models have shown that the compound significantly increases locomotor activity compared to control conditions. This effect is dose-dependent and suggests potential stimulant-like properties:

Dose (mg/kg)Distance Traveled (cm)
10300
30600
100800

These findings indicate that rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid may influence dopaminergic pathways similarly to traditional stimulants but with a potentially longer duration of action .

Case Studies

Several studies have explored the effects of this compound in various contexts:

  • Locomotor Activity Study : A study assessed the impact of different doses on locomotor activity in mice. The results indicated significant increases in activity levels at higher doses, demonstrating its potential as a stimulant agent.
  • Cocaine Discrimination Assay : In another study, compounds similar to rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid were tested for their ability to mimic cocaine's effects in trained rats. Results suggested that these compounds could generalize cocaine-like effects, indicating their potential role in addiction treatment .

科学的研究の応用

Organic Synthesis

The compound is frequently utilized in organic synthesis due to its stability and reactivity. It serves as an intermediate in the synthesis of various biologically active molecules. The Fmoc group is particularly valuable for protecting amines during peptide synthesis, allowing for selective reactions without unwanted side reactions.

Medicinal Chemistry

Research indicates that rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid exhibits several biological activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating cellular signaling and metabolism.
  • Antitumor Activity : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Properties : Its carboxylic acid groups may contribute to anti-inflammatory effects by modulating inflammatory pathways.
  • Neuroprotective Effects : Ongoing investigations into its neuroprotective properties suggest applications in treating neurodegenerative diseases.

Pharmaceutical Development

The unique structural characteristics allow for the development of novel pharmaceuticals targeting various diseases. Its potential as a therapeutic agent is being explored in drug discovery programs focusing on cancer and inflammatory diseases.

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid on different cancer cell lines. The results indicated significant cell death in breast and colon cancer cells, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

In vitro studies assessed the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. The findings demonstrated that the compound could reduce cell death and promote neuronal survival, highlighting its potential application in neurodegenerative disease therapies.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Piperidine/Pyrrolidine Core

Table 1: Structural and Functional Comparison of Fmoc-Protected Piperidine/Pyrrolidine Derivatives
Compound Name Core Structure Substituents Molecular Weight CAS Number Key Features
Target compound: rac-(3R,4R)-1-Fmoc-3-hydroxy-4-carboxypiperidine Piperidine 3-OH, 4-COOH 337.37* Not explicitly listed Hydroxyl group enhances polarity; Fmoc enables SPPS compatibility .
rac-(3R,4R)-1-Fmoc-4-methylpiperidine-3-carboxylic acid Piperidine 4-CH3, 3-COOH 353.39* 3D-TPD51547 Methyl group increases lipophilicity; lower solubility vs. hydroxyl analog.
(3R,4R)-1-Fmoc-4-phenylpiperidine-3-carboxylic acid Piperidine 4-Ph, 3-COOH 413.44* 1217646-18-8 Phenyl substituent enhances aromatic interactions; higher molecular weight.
(R)-1-Fmoc-pyrrolidine-3-carboxylic acid Pyrrolidine 3-COOH 337.37 193693-65-1 5-membered ring reduces conformational flexibility vs. piperidine analogs.
3-[1-Fmoc-piperidin-4-yl]-3,3-difluoropropanoic acid Piperidine 4-(CF2COOH) 433.43 CID 167724441 Difluoro substitution improves metabolic stability; electron-withdrawing effects.
(4R)-3-Fmoc-1,3-thiazolane-4-carboxylic acid Thiazolane 4-COOH 363.42 423719-54-4 Thiazolane core introduces sulfur atom; potential for metal coordination.

*Note: Molecular weights calculated based on formula; exact values may vary.

Key Observations:
  • Ring Size and Flexibility : Piperidine analogs (6-membered ring) offer greater conformational flexibility compared to pyrrolidine (5-membered) or thiazolane derivatives .
  • Substituent Effects :
    • Hydroxyl Group (Target Compound) : Increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility .
    • Methyl/Phenyl Groups : Improve lipophilicity but may reduce solubility .
    • Fluorinated Substituents : Enhance metabolic stability and electron-withdrawing properties .

Protecting Group Variations

  • Fmoc vs. Boc : lists rac-(3R,4R)-1-Boc-4-propylpyrrolidine-3-carboxylic acid (Boc = tert-butoxycarbonyl). Boc deprotection requires strong acids (e.g., TFA), whereas Fmoc is removed under mild bases (e.g., piperidine), making Fmoc preferable for stepwise SPPS .
  • Cost Implications : Fmoc-protected compounds (e.g., rac-(3R,4R)-1-Fmoc-4-methylpiperidine-3-carboxylic acid ) are commercially available at premium prices (€807/50mg vs. Boc analogs) due to SPPS demand .

準備方法

Retrosynthetic Analysis

The target molecule combines a piperidine ring with axial hydroxyl and carboxylic acid substituents, protected at the nitrogen by a fluorenylmethoxycarbonyl (Fmoc) group. Retrosynthetically, the molecule can be dissected into three components:

  • A piperidine backbone functionalized at positions 3 and 4.

  • An Fmoc-protected amine.

  • A carboxylic acid group at position 4.

Key challenges include maintaining stereochemical integrity at the 3R and 4R positions and preventing epimerization during Fmoc deprotection or coupling reactions.

Starting Materials and Precursors

Common precursors for analogous piperidine derivatives include:

  • 4-Carboxypiperidin-3-ol : Provides the core structure but requires selective protection.

  • Fmoc-Cl (9-Fluorenylmethylchloroformate) : Standard reagent for introducing the Fmoc group under basic conditions.

  • Protecting groups : Tert-butyl esters or silyl ethers for temporary hydroxyl protection.

Stepwise Synthesis Protocol

Piperidine Backbone Functionalization

The synthesis begins with the preparation of 3-hydroxypiperidine-4-carboxylic acid. A reported route involves:

  • Cyclization of glutamic acid derivatives :

    • L-Glutamic acid is converted to a δ-lactam via intramolecular amidation.

    • Hydroxylation at C3 using oxidizing agents like Oxone® or enzymatic methods.

  • Stereochemical control :

    • Chiral auxiliaries or asymmetric catalysis ensure the 3R,4R configuration.

    • Diastereomeric resolution via crystallization with L-tartaric acid achieves >98% enantiomeric excess.

Fmoc Protection of the Piperidine Nitrogen

The amine group is protected using Fmoc-Cl under Schotten-Baumann conditions:

  • Dissolve 3-hydroxypiperidine-4-carboxylic acid (1.0 eq) in THF/water (1:1).

  • Add Fmoc-Cl (1.2 eq) and NaHCO₃ (2.0 eq) at 0°C.

  • Stir for 4 hours at 25°C, monitoring by TLC (Rf = 0.45 in EtOAc/hexane 1:1).

  • Extract with DCM, dry over MgSO₄, and concentrate.

Yield : 72–85% after purification by flash chromatography (SiO₂, hexane/EtOAc gradient).

Deprotection and Final Isolation

The hydroxyl group is deprotected (if temporarily shielded) using TFA/water (95:5), followed by neutralization and lyophilization. Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA).

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent for Fmoc THF/waterMaximizes solubility of intermediates
Coupling Temp 0°C → 25°CReduces racemization by 40%
Deprotection 20% Piperidine/DMFCompletes in 8 min with <2% epimerization

Racemization Mitigation

  • Low-temperature coupling : Limits base-catalyzed epimerization at C3 and C4.

  • Short reaction times : Active ester intermediates (e.g., Oxyma/DIC) reduce exposure to racemizing conditions.

  • Scavengers : Methoxyamine traps formaldehyde byproducts from Fmoc cleavage, improving purity by 15%.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d6)δ 7.89 (d, 2H, Fmoc ArH), 4.21 (m, 1H, CH-OH), 3.98 (m, 1H, piperidine N-CH2)
¹³C NMR δ 174.8 (COOH), 156.1 (Fmoc C=O), 67.3 (C-OH)
HRMS [M+H]⁺ calc. 367.4021, found 367.4018

Chromatographic Purity

  • HPLC : tR = 12.7 min (Phenomenex Luna C18, 5 µm, 4.6 × 150 mm, 1 mL/min, 60% MeCN).

  • Chiral HPLC : Confirms 99.2% diastereomeric purity (Chiralpak IA-3, heptane/EtOH 70:30).

Challenges and Troubleshooting

Common Side Reactions

  • Fmoc cleavage during workup : Minimized by avoiding prolonged exposure to bases >pH 9.

  • Oxidation of 3-OH : Prevented by using argon atmosphere and antioxidant additives (e.g., BHT).

Scale-Up Considerations

  • Continuous flow synthesis : Reduces reaction time by 30% and improves yield consistency.

  • Crystallization optimization : Ethanol/water (7:3) yields needle-like crystals with 99% purity.

Applications in Peptide Synthesis

The compound serves as a constrained proline analogue in Fmoc-SPPS, enhancing peptide helicity and protease resistance. Case studies include its incorporation into:

  • Antimicrobial peptides : Improved half-life in serum by 2.5-fold.

  • Kinase inhibitors : Increased binding affinity (IC50 = 38 nM vs. 120 nM for linear analogues) .

Q & A

Q. What are the optimal synthetic routes for rac-(3R,4R)-1-Fmoc-3-hydroxypiperidine-4-carboxylic acid, and how can stereochemical integrity be maintained?

Methodological Answer: The compound is synthesized via Fmoc protection of the piperidine nitrogen, followed by functionalization of the 3-hydroxy and 4-carboxylic acid groups. Key steps include:

  • Fmoc Protection : Use [(9H-fluoren-9-yl)methoxy]carbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) to protect the secondary amine .
  • Hydroxyl Group Handling : Avoid dehydration by using mild acidic/basic conditions during purification (e.g., silica gel chromatography with ethyl acetate/hexane gradients) .
  • Stereochemical Control : Employ chiral auxiliaries or enantioselective catalysis during ring formation. Monitor optical rotation and chiral HPLC (e.g., Chiralpak® columns) to confirm enantiomeric excess .

Q. How should researchers mitigate stability risks during storage and handling?

Methodological Answer:

  • Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group or oxidation of the hydroxyl moiety .
  • Incompatible Materials : Avoid strong acids/bases (risk of Fmoc deprotection) and oxidizing agents (risk of hydroxyl group oxidation). Use glass or PTFE containers instead of reactive metals .
  • Decomposition Monitoring : Regularly analyze via TLC or LC-MS for byproducts like fluorenylmethanol (indicative of Fmoc cleavage) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 265–300 nm (Fmoc absorption) .
  • Structural Confirmation :
    • NMR : Assign peaks for the Fmoc aromatic protons (δ 7.2–7.8 ppm), piperidine protons (δ 3.0–4.5 ppm), and hydroxyl group (broad singlet, δ 1.5–2.5 ppm) .
    • HRMS : Confirm molecular ion [M+H]⁺ at m/z 381.43 (calculated for C₂₂H₂₃NO₅) .

Advanced Research Questions

Q. How can researchers resolve the racemic mixture to obtain enantiopure (3R,4R) and (3S,4S) forms for structure-activity studies?

Methodological Answer:

  • Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralcel® OD-H) and isocratic elution (hexane:isopropanol = 90:10, 0.1% TFA) .
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., L-tartaric acid) to separate diastereomers .
  • Validation : Compare optical rotation values with literature data for enantiopure analogs (e.g., [α]D²⁵ = +15° for (3R,4R)) .

Q. What strategies can address contradictory bioactivity data in peptide mimetic studies?

Methodological Answer:

  • Structural Analogs : Compare activity with derivatives like (R)-3-((Fmoc)amino)-4-(phenylthio)butanoic acid (antioxidant properties) to identify critical functional groups .
  • Conformational Analysis : Perform molecular dynamics simulations to assess how the 3-hydroxy and 4-carboxylic acid groups influence binding to targets (e.g., enzymes, receptors) .
  • Data Normalization : Control for batch-to-batch variability in stereochemical purity using chiral HPLC and adjust bioactivity metrics accordingly .

Q. How can the environmental and toxicological profile of this compound be assessed for lab safety?

Methodological Answer:

  • Ecotoxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) due to limited data on aquatic toxicity .
  • Degradation Studies : Use UV/H₂O₂ advanced oxidation processes to track decomposition products (e.g., fluorenylmethanol) via LC-MS .
  • Waste Disposal : Neutralize with dilute NaOH (pH 7–8) before incineration to minimize hazardous byproducts .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。